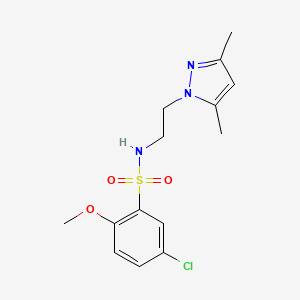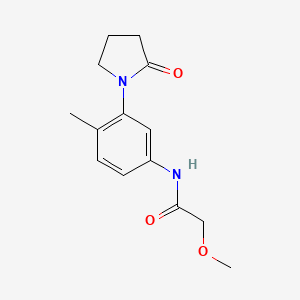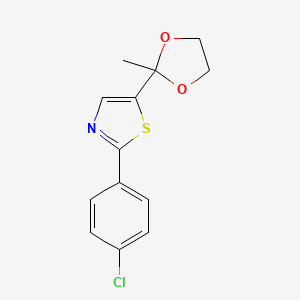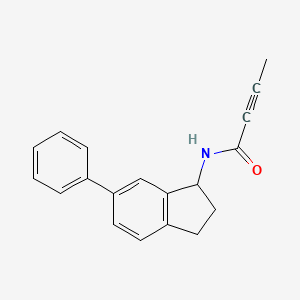![molecular formula C18H23N3O3 B2871419 N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361723-24-0](/img/structure/B2871419.png)
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide, also known as OPB-9195, is a chemical compound that has been studied for its potential use in various scientific research applications. This molecule belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
作用机制
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide exerts its biological effects by inhibiting the activity of specific enzymes, including FAAH and HDAC6. By inhibiting these enzymes, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide is able to modulate various cellular processes, including endocannabinoid signaling and histone acetylation, which can have downstream effects on cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide are dependent on the specific enzyme that is being inhibited. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have various effects on the central nervous system, including pain relief and modulation of mood and appetite. Inhibition of HDAC6 leads to changes in histone acetylation, which can have downstream effects on gene expression and cellular processes, including cell proliferation and survival.
实验室实验的优点和局限性
One advantage of using N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for the enzymes FAAH and HDAC6, which allows for targeted modulation of specific cellular processes. However, one limitation of using N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the study of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide. One area of interest is the development of novel therapeutics for neurological disorders, including pain and anxiety. Another area of interest is the development of novel cancer therapies that target HDAC6. Additionally, further studies are needed to fully understand the potential off-target effects of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide and to develop strategies to minimize these effects.
合成方法
The synthesis of N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This compound is then reacted with 2-oxopiperidine to form N-[2-(2-Oxopiperidin-1-yl)propyl]-4-aminobenzamide. Finally, this intermediate is reacted with acryloyl chloride to form the desired product, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide.
科学研究应用
N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been studied for its potential use as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which may have therapeutic potential in the treatment of various neurological disorders.
In cancer research, N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell proliferation and survival. This inhibition leads to a decrease in cancer cell growth and survival, making N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide a potential candidate for the development of novel cancer therapies.
属性
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-16(22)20-15-9-7-14(8-10-15)18(24)19-12-13(2)21-11-5-4-6-17(21)23/h3,7-10,13H,1,4-6,11-12H2,2H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWJEFKYLRYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

